molecular formula C15H15ClN4O B1662277 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride CAS No. 143797-62-0

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride

Cat. No.: B1662277
CAS No.: 143797-62-0
M. Wt: 302.76 g/mol
InChI Key: IGRYPUQJEDJLHC-UHFFFAOYSA-N
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Description

SB 200646 hydrochloride: is a potent and selective antagonist of the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It is known for its high selectivity, being 50 times more selective for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors compared to the 5-hydroxytryptamine 2A receptor . This compound has shown significant anxiolytic properties and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 200646 hydrochloride involves the formation of N-(1-methyl-1H-indol-5-yl)-N’-3-pyridinylurea hydrochloride. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving indole and pyridine derivatives .

Industrial Production Methods: Industrial production methods for SB 200646 hydrochloride are not extensively documented. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: SB 200646 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce halogen atoms into the indole or pyridine rings, while reduction can lead to the formation of reduced derivatives of the compound .

Scientific Research Applications

SB 200646 hydrochloride is extensively used in scientific research due to its selective antagonism of the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: SB 200646 hydrochloride is unique due to its high selectivity for the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, making it a valuable tool in research focused on these specific receptors .

Properties

IUPAC Name

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRYPUQJEDJLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017649
Record name 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143797-62-0
Record name 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methyl-1H-5-indolyl)-N'-(3-pyridinyl)ureαhydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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